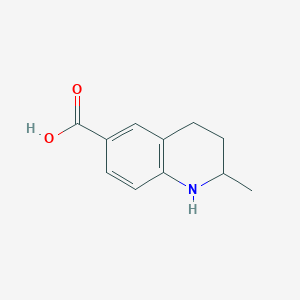

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound It is a derivative of tetrahydroquinoline, which is a saturated form of quinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be synthesized through various methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions. Another method includes the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts like palladium on carbon to facilitate the hydrogenation reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but without the carboxylic acid group.

2-Methylquinoline: A related compound with a similar methyl substitution but lacking the tetrahydro structure.

Uniqueness

This compound is unique due to its combination of a tetrahydroquinoline core with a carboxylic acid functional group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (MTHQCA) is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article provides a comprehensive overview of its biological activities, including anti-inflammatory, analgesic, and neuroprotective effects, as well as its potential applications in drug development.

- Molecular Formula : C₁₀H₁₁NO₂

- Molecular Weight : 177.20 g/mol

- Melting Point : Approximately 168°C

- Density : Approximately 1.2 g/cm³

MTHQCA features a tetrahydroquinoline core with a carboxylic acid functional group at the 6-position and a methyl group at the 2-position. Its structure is essential for its biological activity.

1. Anti-inflammatory and Analgesic Properties

Research has demonstrated that MTHQCA exhibits significant anti-inflammatory and analgesic effects. In experimental models, it has been shown to reduce inflammation markers and alleviate pain responses. The mechanism appears to involve modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes.

2. Neuroprotective Effects

MTHQCA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Parkinson's disease and Alzheimer's disease.

3. Modulation of Neurotransmitter Systems

The compound has also been noted for its ability to modulate neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This modulation may contribute to its analgesic and neuroprotective effects.

Research Findings

Recent studies have provided insights into the biological activity of MTHQCA:

Case Studies

- Anti-inflammatory Study : In a controlled study involving rats with induced paw edema, MTHQCA significantly reduced swelling compared to the control group, indicating strong anti-inflammatory properties.

- Neuroprotection in Parkinson's Disease Models : In vitro studies using dopaminergic neurons exposed to neurotoxins showed that MTHQCA treatment led to reduced cell death and preserved dopamine levels.

The biological activities of MTHQCA are attributed to its ability to interact with various biological targets:

- Cytokine Modulation : Reduces levels of inflammatory cytokines such as TNF-alpha and IL-6.

- Enzyme Inhibition : Inhibits COX enzymes which play a crucial role in inflammation.

- Receptor Interaction : Modulates dopamine and serotonin receptors, potentially influencing mood and pain perception.

Eigenschaften

Molekularformel |

C11H13NO2 |

|---|---|

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-7-2-3-8-6-9(11(13)14)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3,(H,13,14) |

InChI-Schlüssel |

YNPDZZVOFSEICX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(N1)C=CC(=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.